9-(4-Fluoro-3-(hidroximetil)butil)guanina

Descripción general

Descripción

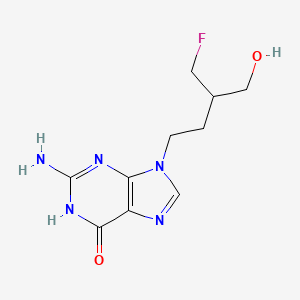

“9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is a compound that has been used in the synthesis of imaging agents for positron emission tomography (PET) to monitor gene therapy .

Synthesis Analysis

The synthesis of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” has been reported in several studies. For instance, a high radiochemical yield synthesis of this compound and another similar compound was reported for use in monitoring gene therapy using PET . Another study reported the synthesis and characterization of a novel PET agent for imaging a reporter gene .Molecular Structure Analysis

The molecular structure of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” includes a 9-(3-hydroxymethylbutyl) group within the molecule, similar to other compounds used in PET imaging .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” typically involve the reaction of a precursor with [18F]KF, followed by deprotection to give the final product .Physical And Chemical Properties Analysis

The compound has preferable physiochemical properties, including a molecular weight of 348.40 Da and a Clog P of 1.94 .Aplicaciones Científicas De Investigación

Imágenes de la expresión genética en la investigación del cáncer

FHBG: es una sonda de reportero PET potente que se utiliza para obtener imágenes de la expresión del gen reportero de la timidina quinasa del virus del herpes simple tipo 1 (HSV1-tk) . Esta aplicación es particularmente valiosa en la investigación del cáncer, donde es fundamental monitorear la eficacia de la terapia génica. Por ejemplo, FHBG se ha utilizado para obtener imágenes de la expresión de HSV1-TK en los hígados de pacientes con cáncer hepatocelular, proporcionando información sobre la distribución y la dinámica de los genes terapéuticos .

Evaluación de seguridad preclínica

El compuesto ha sido sometido a evaluaciones de seguridad preclínicas para determinar su idoneidad para aplicaciones clínicas. Estudios que involucran ratas Sprague–Dawley y conejos blancos de Nueva Zelanda han demostrado que FHBG no causa daño a la función o los tejidos de los órganos, incluso a dosis 100 veces la dosis humana esperada . Esto establece a FHBG como un trazador seguro para la obtención de imágenes PET en humanos.

Estudios de penetración de la barrera hematoencefálica

La capacidad de FHBG para cruzar la barrera hematoencefálica (BBB) ha sido objeto de investigación, con el objetivo de mejorar la precisión de la cuantificación de la expresión de genes reporteros en el cerebro . Aunque FHBG muestra una penetración inadecuada de la BBB, sirve como base para el desarrollo de nuevos trazadores que podrían ofrecer una mejor permeabilidad de la BBB para aplicaciones de obtención de imágenes cerebrales .

Farmacocinética y dosimetría

La farmacocinética y la dosimetría de FHBG son adecuadas para aplicaciones clínicas, lo que lo convierte en un compuesto confiable para la obtención de imágenes PET. Sus características permiten la obtención de imágenes sensibles y específicas de los genes reporteros PET, lo cual es esencial para rastrear el progreso de las terapias génicas y comprender los efectos farmacológicos de las intervenciones terapéuticas .

Aprobación de nuevo fármaco en investigación (IND)

FHBG ha recibido la aprobación de la Administración de Alimentos y Medicamentos (FDA) como un nuevo fármaco en investigación (IND) . Este estado permite que el compuesto se use en ensayos clínicos, allanando el camino para su posible uso en el monitoreo de diversas terapias génicas y procesos biológicos en pacientes.

Imágenes moleculares y biología

En imágenes moleculares, FHBG se utiliza para monitorear procesos biológicos específicos, investigar interacciones proteína-proteína, rastrear el destino de las células trasplantadas y evaluar la eficiencia de la entrega de genes terapéuticos basados en células y la eficacia del tratamiento . Esta amplia gama de aplicaciones destaca la versatilidad del compuesto en la investigación biológica.

Desarrollo de nuevos agentes de imagen

La investigación sobre los derivados de FHBG ha llevado a la síntesis de nuevos compuestos que podrían servir como nuevos trazadores PET para obtener imágenes de la expresión de genes reporteros. Estos derivados están siendo evaluados por su potencial para mejorar las limitaciones de FHBG, como la penetración de la BBB, ofreciendo una vía prometedora para el desarrollo futuro de agentes de imagen .

Imágenes de transgénes terapéuticos y células

El uso de FHBG como una sonda de reportero PET se extiende a la obtención de imágenes a largo plazo de transgénes terapéuticos y células en pacientes. Esta aplicación es crucial para la evaluación no invasiva y cuantitativa de las terapias génicas y celulares, proporcionando información en tiempo real sobre la dinámica y los resultados del tratamiento .

Mecanismo De Acción

While the specific mechanism of action for “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is not mentioned in the search results, similar compounds like penciclovir have been shown to be phosphorylated by viral thymidine kinase in cells infected with herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVUGLBKBWVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206067-83-6 | |

| Record name | 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG) a suitable reporter probe for Positron Emission Tomography (PET)?

A1: FHBG is readily phosphorylated by Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), a viral enzyme frequently used as a reporter gene in gene therapy research. [] This phosphorylation traps FHBG within cells expressing HSV1-tk, allowing for visualization and quantification of gene expression using PET. []

Q2: How does FHBG compare to other reporter probes, like FIAU, for imaging HSV1-tk expression?

A2: Research indicates that while both 2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and FHBG can be used to image HSV1-tk expression, they exhibit different kinetic profiles and target-to-background ratios. [, ] FHBG demonstrates continuous accumulation in target tissues over time, leading to higher contrast in PET images compared to FIAU, which shows early accumulation followed by washout. [] Furthermore, FHBG exhibits lower abdominal background radioactivity compared to FIAU. []

Q3: Beyond its role in PET imaging, does FHBG have other applications in gene therapy?

A4: The mutant HSV1-A167Ysr39tk enzyme, which specifically phosphorylates FHBG, also demonstrates high phosphorylation activity with Ganciclovir (GCV). [] GCV is a commonly used prodrug in suicide gene therapy, where it is converted to a toxic compound by HSV1-tk, leading to the death of target cells. [] Therefore, the HSV1-A167Ysr39tk mutant, in combination with FHBG for imaging and GCV for therapy, presents a promising approach for monitoring and treating conditions like gliomas. []

Q4: Have there been any clinical studies investigating the use of FHBG in patients?

A5: While preclinical studies have shown promising results using FHBG for PET imaging of HSV1-tk expression, particularly with the HSV1-A167Ysr39tk mutant, limited data is available from clinical trials. [] Further research is necessary to fully understand the potential benefits and limitations of using FHBG in a clinical setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)

![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)

![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)